molecular formula C14H15ClN2O2S B2703600 1-[(2Z)-2-[(4-chlorophenyl)imino]-3-(2-hydroxyethyl)-4-methyl-2,3-dihydro-1,3-thiazol-5-yl]ethan-1-one CAS No. 540499-37-4

1-[(2Z)-2-[(4-chlorophenyl)imino]-3-(2-hydroxyethyl)-4-methyl-2,3-dihydro-1,3-thiazol-5-yl]ethan-1-one

Cat. No.: B2703600
CAS No.: 540499-37-4
M. Wt: 310.8
InChI Key: MGCDBXQDQJYVJY-PEZBUJJGSA-N
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Description

1-[(2Z)-2-[(4-chlorophenyl)imino]-3-(2-hydroxyethyl)-4-methyl-2,3-dihydro-1,3-thiazol-5-yl]ethan-1-one is a complex organic compound that features a thiazole ring, a chlorophenyl group, and a hydroxyethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(2Z)-2-[(4-chlorophenyl)imino]-3-(2-hydroxyethyl)-4-methyl-2,3-dihydro-1,3-thiazol-5-yl]ethan-1-one typically involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through a cyclization reaction involving a thiourea derivative and a haloketone.

    Introduction of the Chlorophenyl Group: The chlorophenyl group is introduced via a nucleophilic substitution reaction.

    Addition of the Hydroxyethyl Group: The hydroxyethyl group is added through an alkylation reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure precise control over reaction conditions, such as temperature and pressure. Catalysts may also be employed to increase the efficiency of the reactions.

Chemical Reactions Analysis

Types of Reactions

1-[(2Z)-2-[(4-chlorophenyl)imino]-3-(2-hydroxyethyl)-4-methyl-2,3-dihydro-1,3-thiazol-5-yl]ethan-1-one can undergo various chemical reactions, including:

    Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.

    Reduction: The imino group can be reduced to form an amine.

    Substitution: The chlorophenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Electrophilic aromatic substitution reactions often require catalysts such as aluminum chloride (AlCl3).

Major Products

    Oxidation: Formation of a ketone or aldehyde.

    Reduction: Formation of an amine.

    Substitution: Introduction of various substituents on the aromatic ring.

Scientific Research Applications

1-[(2Z)-2-[(4-chlorophenyl)imino]-3-(2-hydroxyethyl)-4-methyl-2,3-dihydro-1,3-thiazol-5-yl]ethan-1-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 1-[(2Z)-2-[(4-chlorophenyl)imino]-3-(2-hydroxyethyl)-4-methyl-2,3-dihydro-1,3-thiazol-5-yl]ethan-1-one involves its interaction with specific molecular targets. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    Thiazole Derivatives: Compounds with similar thiazole rings, such as thiamine (vitamin B1).

    Chlorophenyl Compounds: Compounds with chlorophenyl groups, such as chloramphenicol.

    Hydroxyethyl Compounds: Compounds with hydroxyethyl groups, such as ethylene glycol.

Uniqueness

1-[(2Z)-2-[(4-chlorophenyl)imino]-3-(2-hydroxyethyl)-4-methyl-2,3-dihydro-1,3-thiazol-5-yl]ethan-1-one is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

1-[2-(4-chlorophenyl)imino-3-(2-hydroxyethyl)-4-methyl-1,3-thiazol-5-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15ClN2O2S/c1-9-13(10(2)19)20-14(17(9)7-8-18)16-12-5-3-11(15)4-6-12/h3-6,18H,7-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGCDBXQDQJYVJY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=NC2=CC=C(C=C2)Cl)N1CCO)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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